molecular formula C16H14O3S B14631991 3-(Benzenesulfinyl)-5-phenyloxolan-2-one CAS No. 53138-52-6

3-(Benzenesulfinyl)-5-phenyloxolan-2-one

Katalognummer: B14631991
CAS-Nummer: 53138-52-6
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: MAEVCKWYYGVPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzenesulfinyl)-5-phenyloxolan-2-one is an organic compound characterized by the presence of a benzenesulfinyl group and a phenyloxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-5-phenyloxolan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable oxolanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfinyl)-5-phenyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Benzenesulfinyl)-5-phenyloxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfinyl)-5-phenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. The compound may also interact with proteins and nucleic acids, affecting various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)-5-phenyloxolan-2-one is unique due to its specific combination of a benzenesulfinyl group and a phenyloxolanone ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

53138-52-6

Molekularformel

C16H14O3S

Molekulargewicht

286.3 g/mol

IUPAC-Name

3-(benzenesulfinyl)-5-phenyloxolan-2-one

InChI

InChI=1S/C16H14O3S/c17-16-15(20(18)13-9-5-2-6-10-13)11-14(19-16)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI-Schlüssel

MAEVCKWYYGVPHS-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=O)C1S(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.